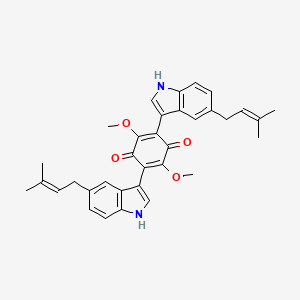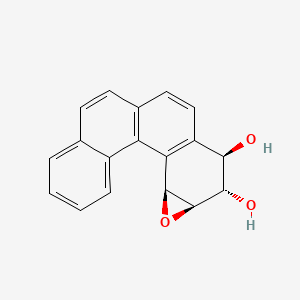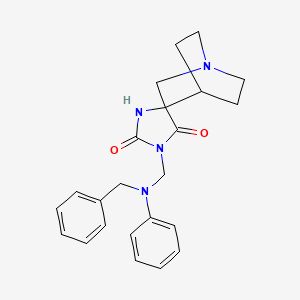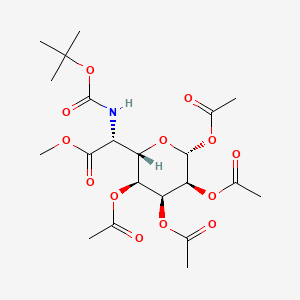
2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol, also known as Julolidine, is a heterocyclic compound with a unique structure that includes a fused ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with formaldehyde and a suitable catalyst to form the desired product . The reaction conditions often include elevated temperatures and the presence of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolizine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinolizine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties .
Applications De Recherche Scientifique
2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyjulolidine:
Julolidine hydrobromide: A salt form that is used in different chemical and industrial applications.
9-Formyl-8-hydroxyjulolidine: A compound with a formyl group, used in various synthetic applications.
Uniqueness
2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
93033-98-8 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ol |
InChI |
InChI=1S/C12H15NO/c14-11-7-9-3-1-5-13-6-2-4-10(8-11)12(9)13/h7-8,14H,1-6H2 |
Clé InChI |
WOHOVDCGGWSZAN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=CC3=C2N(C1)CCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)


![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)

![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)




![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)

